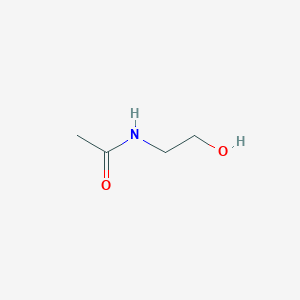

N-(2-Hydroxyethyl)acetamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCJKHHOXFKFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044804 | |

| Record name | N-(2-Hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Brown liquid; [Hawley] Colorless or yellow liquid; [MSDSonline] | |

| Record name | Acetamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

166-167 °C @ 8 MM HG | |

| Record name | ACETYLETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

176.6 °C, 350 °F OC | |

| Record name | Acetylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYLETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALL PROP IN WATER; SOL IN HOT ACETONE; SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER | |

| Record name | ACETYLETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1079 @ 25 °C/4 °C | |

| Record name | ACETYLETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.001 [mmHg] | |

| Record name | Acetylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES (ACETONE), BROWN, VISCOUS LIQUID | |

CAS No. |

142-26-7 | |

| Record name | N-(2-Hydroxyethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-hydroxyethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9O0818TWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETYLETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63-65 °C | |

| Record name | ACETYLETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Hydroxyethyl)acetamide, a valuable chemical intermediate. The document details the primary synthetic routes, providing in-depth experimental protocols, quantitative data, and visualizations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as acetylcholamine, is a chemical compound with applications in various fields, including as a humectant, plasticizer, and an intermediate in the synthesis of more complex molecules. Its synthesis is primarily achieved through the N-acetylation of ethanolamine (B43304). This guide will focus on the most common and effective laboratory-scale methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound revolves around the formation of an amide bond between the amino group of ethanolamine and an acetyl group donor. The two principal methods involve the reaction of ethanolamine with either acetic anhydride (B1165640) or an ester of acetic acid, such as ethyl acetate (B1210297). A third, less common but feasible method, involves the direct amidation of acetic acid with ethanolamine.

Acetylation using Acetic Anhydride

This is a highly efficient and rapid method for the synthesis of this compound. The reaction is an exothermic nucleophilic acyl substitution where the amine group of ethanolamine attacks one of the carbonyl carbons of acetic anhydride.

Aminolysis of Ethyl Acetate

This method involves the reaction of ethanolamine with ethyl acetate. It is a nucleophilic acyl substitution reaction that is generally slower than the reaction with acetic anhydride and may require heating to proceed at a reasonable rate.

Direct Amidation of Acetic Acid

The direct reaction of a carboxylic acid with an amine to form an amide is possible but typically requires high temperatures to drive off the water that is formed as a byproduct. This method is less common in laboratory settings for this particular molecule due to the required forcing conditions.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthesis methods.

Protocol 1: Synthesis via Acetic Anhydride

This protocol describes a common and efficient method for the synthesis of this compound using acetic anhydride.

Materials:

-

Ethanolamine

-

Acetic Anhydride

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 equivalent) in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis via Aminolysis of Ethyl Acetate

This protocol details the synthesis of this compound from ethyl acetate.

Materials:

-

Ethanolamine

-

Ethyl Acetate

-

Standard laboratory glassware for heating under reflux

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ethanolamine (1.2 equivalents) and ethyl acetate (1.0 equivalent).

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by TLC. The reaction may take several hours to reach completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanolamine and the ethanol (B145695) byproduct under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis protocols.

| Parameter | Method 1: Acetic Anhydride | Method 2: Aminolysis of Ethyl Acetate |

| Reactants | Ethanolamine, Acetic Anhydride | Ethanolamine, Ethyl Acetate |

| Stoichiometry (Ethanolamine:Acetylating Agent) | 1:1 | 1.2:1 |

| Solvent | Dichloromethane (or other inert solvent) | None (or excess ethyl acetate) |

| Temperature | 0 °C to Room Temperature | Reflux Temperature |

| Reaction Time | 1-3 hours | Several hours |

| Typical Yield | High (>90%) | Moderate to High |

| Purification | Vacuum Distillation | Vacuum Distillation |

Note: Yields are dependent on reaction scale and purification efficiency.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The logical flow of the experimental procedures can be visualized as follows.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Acetylation with Acetic Anhydride

The following diagram illustrates the reaction pathway for the synthesis of this compound from ethanolamine and acetic anhydride.

Caption: Reaction pathway for the synthesis of this compound.

Potential Side Reactions

The primary side reaction of concern is the O-acetylation of the hydroxyl group of ethanolamine or the product, this compound. This can lead to the formation of 2-aminoethyl acetate or N-(2-acetoxyethyl)acetamide, respectively. Using a 1:1 stoichiometry of ethanolamine to acetic anhydride helps to minimize these side reactions. In the case of direct amidation at high temperatures, there is a possibility of dehydrative cyclization of the product to form 2-methyl-2-oxazoline.[1]

Conclusion

The synthesis of this compound is a straightforward process that can be achieved with high efficiency through the N-acetylation of ethanolamine. The choice of acetylating agent, either acetic anhydride or ethyl acetate, will depend on the desired reaction rate, yield, and laboratory resources. The protocols and data provided in this guide offer a solid foundation for the successful synthesis and purification of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties and Structure of N-(2-Hydroxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)acetamide, also known as acetyl ethanolamine (B43304), is a chemical compound with a versatile structure that finds applications in various scientific and industrial domains. Its amphiphilic nature, stemming from the presence of both a hydrophilic hydroxyl group and a polar amide group, along with a short alkyl chain, imparts unique solubility and reactivity characteristics. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound possesses a simple yet functional structure, consisting of an acetyl group attached to the nitrogen atom of ethanolamine.

Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Acetylethanolamine, Acetylcolamine, N-Acetylethanolamine, 2-Acetamidoethanol |

| CAS Number | 142-26-7[1][2] |

| Molecular Formula | C4H9NO2[1][2] |

| Molecular Weight | 103.12 g/mol [1] |

| InChI | InChI=1S/C4H9NO2/c1-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7)[1] |

| InChIKey | PVCJKHHOXFKFRP-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)NCCO |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 15.8 °C | [3] |

| Boiling Point | 151-155 °C at 5 mmHg | [3] |

| Density | 1.12 g/mL at 25 °C | [3] |

| Solubility | Soluble in water, alcohol, and ether. Sparingly soluble in chloroform. | [3] |

| pKa (Predicted) | 14.56 ± 0.10 | [3] |

| Refractive Index (n20/D) | 1.472 | [3] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen environments in the molecule.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.49 | br s | 1H | -NH |

| 4.98 | br s | 1H | -OH |

| 3.66 | t | 2H | -CH₂-OH |

| 3.35 | t | 2H | -NH-CH₂- |

| 1.99 | s | 3H | -C(=O)-CH₃ |

Data sourced from an experimental spectrum in CDCl₃. Chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 4: ¹³C NMR Spectral Data (CDCl₃, Predicted)

| Chemical Shift (ppm) | Assignment |

| 171.5 | C=O |

| 61.8 | -CH₂-OH |

| 42.1 | -NH-CH₂- |

| 23.2 | -C(=O)-CH₃ |

Note: These are predicted chemical shifts. Experimental values may vary.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the acylation of ethanolamine with an acetylating agent such as acetic anhydride (B1165640) or ethyl acetate.

Protocol: Synthesis via Acetylation of Ethanolamine with Acetic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 equivalent) in a suitable aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

-

Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic reaction.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled and stirred ethanolamine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Analytical Methods

Accurate quantification and purity assessment are crucial. HPLC and GC-MS are commonly employed techniques.

Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid for MS compatibility.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient program, for example, starting at 80°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

-

MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-450.

-

Sample Preparation: The sample may require derivatization (e.g., silylation) to increase volatility, especially for quantitative analysis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural similarity to N-acylethanolamines (NAEs) suggests potential involvement in biological signaling. NAEs are a class of endogenous lipid mediators that include the endocannabinoid anandamide. They are involved in various physiological processes, including inflammation, pain, and neuroprotection.[5][6][7][8][9][10]

The metabolic pathway of NAEs typically involves the enzymatic hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs). It is plausible that this compound could be a metabolic byproduct or analog that might interact with the enzymes and receptors of the endocannabinoid system. For instance, some NAEs have been shown to activate the ERK1/2 MAP kinase and Akt signaling pathways, which are involved in cell survival and neuroprotection.[8]

Conclusion

This compound is a molecule with well-defined chemical and physical properties. This guide has provided a detailed summary of its structure, physicochemical characteristics, and spectral data. Furthermore, representative experimental protocols for its synthesis and analysis have been outlined to aid researchers in their laboratory work. While its direct biological roles are still under investigation, its structural relationship to bioactive N-acylethanolamines suggests it as a compound of interest for further studies in drug development and chemical biology.

References

- 1. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

- 3. 2-Acetylaminoethanol(142-26-7) 1H NMR spectrum [chemicalbook.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The N-acylation-phosphodiesterase pathway and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocannabinoids, Related Compounds and Their Metabolic Routes [mdpi.com]

- 10. Neuroprotective effect of N-acyl 5-hydroxytryptamines on glutamate-induced cytotoxicity in HT-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Hydroxyethyl)acetamide: A Technical Guide for Researchers

CAS Number: 142-26-7

An In-depth Technical Resource for Scientists and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)acetamide, also known as Acetamide MEA, is a versatile organic compound with the CAS number 142-26-7. It is a member of the ethanolamines class, specifically 2-aminoethanol where one of the amino hydrogens is substituted by an acetyl group. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety data, tailored for researchers, scientists, and professionals in drug development. Its hygroscopic nature makes it a valuable humectant in various formulations.

Physicochemical Properties

This compound is a clear, viscous, white to pale yellow liquid at room temperature.[1] It is highly soluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H9NO2 | [2][3][4] |

| Molecular Weight | 103.12 g/mol | [2][3][4] |

| CAS Number | 142-26-7 | [2][3][4] |

| Appearance | Clear viscous white to yellow liquid | [1] |

| Melting Point | 15.8 °C | [1][5] |

| Boiling Point | 135-137 °C at 3 mmHg; 151-155 °C at 5 mmHg | [1][5] |

| Density | 1.11 - 1.12 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.472 | [2][5] |

| Water Solubility | Soluble | [1] |

| logP | -1.1 to -1.37 | [2][6] |

| Flash Point | 177 °C (350 °F) | [1] |

Synthesis and Purification

The primary synthetic route to this compound involves the N-acetylation of ethanolamine (B43304). This can be achieved through several methods, with the reaction of ethanolamine with acetic anhydride (B1165640) or an acetic acid ester being common.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis via Acetylation of Ethanolamine

The following is a representative protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.

Materials:

-

Ethanolamine

-

Acetic Anhydride

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethanolamine (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.0-1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Vacuum Distillation

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask.

-

Slowly apply vacuum to the system.

-

Gradually heat the distillation flask while stirring.

-

Collect the fraction that distills at the appropriate temperature and pressure (e.g., 135-137 °C at 3 mmHg or 151-155 °C at 5 mmHg).[1][5]

-

The purified this compound will be collected in the receiving flask as a clear, viscous liquid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-CH₃ (acetyl group): A singlet is expected around δ 2.0 ppm.

-

-NH- (amide proton): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.

-

-CH₂-N-: A triplet is expected around δ 3.3-3.5 ppm.

-

-CH₂-O-: A triplet is expected around δ 3.6-3.8 ppm.

-

-OH (hydroxyl proton): A broad singlet is expected, with a chemical shift that is highly variable depending on solvent and concentration.

-

-

¹³C NMR:

-

-CH₃ (acetyl group): A signal is expected around δ 23 ppm.

-

-CH₂-N-: A signal is expected around δ 42 ppm.

-

-CH₂-O-: A signal is expected around δ 61 ppm.

-

C=O (amide carbonyl): A signal is expected around δ 172 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for its functional groups.

Table 2: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3550-3200 (strong, broad) | O-H stretch | Alcohol (H-bonded) |

| 3400-3250 (medium) | N-H stretch | Secondary Amide |

| 2950-2850 (medium) | C-H stretch | Alkyl |

| 1650-1630 (strong) | C=O stretch | Amide (Amide I band) |

| 1550-1510 (medium) | N-H bend | Amide (Amide II band) |

| 1320-1000 (strong) | C-O stretch | Alcohol |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z = 103.[7] Common fragmentation patterns for amides and alcohols can be expected. Alpha-cleavage adjacent to the carbonyl group and the hydroxyl group are likely fragmentation pathways. A significant peak may be observed at m/z 44, corresponding to the [CH₂=NH-CH₂OH]⁺ fragment resulting from McLafferty rearrangement, and at m/z 60 from cleavage of the C-N bond.

Applications in Research and Drug Development

The primary application of this compound is as a humectant and conditioning agent, particularly in the cosmetics and personal care industries.[1] Its ability to attract and retain moisture makes it a useful excipient in topical and transdermal drug delivery systems to enhance skin hydration and potentially improve drug penetration.

Applications Overview

Caption: Key Properties and Applications of this compound.

While direct biological activity of this compound is not extensively documented, its structural motifs are present in various biologically active molecules. Its potential as a building block for the synthesis of novel pharmaceutical compounds remains an area for exploration. There is some suggestion that N-acetylethanolamine may have potential neuroprotective effects, though further research is required to substantiate this.[8]

Safety and Toxicology

This compound is considered to have low acute toxicity. However, it can be irritating to the skin, eyes, and respiratory system.[1]

Table 3: Toxicological Data for this compound

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 26950 mg/kg | [9] |

| LD50 | Rabbit | Dermal | >20 mL/kg | [9] |

| Skin Irritation | Rabbit | Dermal | Irritating | [1][9] |

| Eye Irritation | Rabbit | Ocular | Risk of serious damage to eyes | [1][9] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, rinse the affected area immediately with plenty of water.[1]

Conclusion

This compound (CAS 142-26-7) is a well-characterized compound with established physicochemical properties and primary applications as a humectant and conditioning agent. Its synthesis is straightforward, typically involving the N-acetylation of ethanolamine. While its direct biological activity is not extensively studied, its properties as an excipient make it relevant to pharmaceutical formulation, particularly for topical and transdermal applications. This technical guide provides a foundational resource for researchers and professionals working with this versatile compound. Further investigation into its potential biological effects and applications in drug delivery systems is warranted.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. :: Environmental Analysis Health and Toxicology [eaht.org]

- 6. echemi.com [echemi.com]

- 7. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. This compound | CAS#:142-26-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to N-(2-Hydroxyethyl)acetamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(2-Hydroxyethyl)acetamide, geared towards researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as acetylcolamine, is a chemical compound with a variety of industrial and potential pharmaceutical applications. Below is a summary of its key quantitative data.

| Property | Value |

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

| CAS Number | 142-26-7 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the acylation of ethanolamine (B43304) with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This reaction is typically performed in a suitable solvent and may require a base to neutralize the acidic byproduct.

Experimental Protocol: Acylation of Ethanolamine

Materials:

-

Ethanolamine

-

Acetic anhydride

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Sodium bicarbonate (or another suitable base)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethanolamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath and begin stirring.

-

Slowly add acetic anhydride dropwise to the stirred solution from a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by distillation or recrystallization.

Synthesis Workflow

Synthesis workflow for this compound.

Potential Biological Role and Signaling Pathway

While this compound itself is not extensively studied for its biological activity, structurally related N-acylethanolamines (NAEs) have garnered significant interest in pharmacology. One prominent example is N-palmitoylethanolamide (PEA), an endogenous fatty acid amide that has demonstrated anti-inflammatory, analgesic, and neuroprotective properties.

Based on the mechanism of action of PEA, it is plausible that this compound could interact with similar biological targets, although with different potency and efficacy. A key pathway for NAEs involves the endocannabinoid system, particularly the cannabinoid-like G protein-coupled receptors.

Proposed Signaling Pathway

The proposed signaling pathway for this compound, by analogy to other N-acylethanolamines, may involve the activation of cannabinoid CB2 receptors, which are primarily expressed on immune cells. This activation can lead to the downstream modulation of inflammatory responses.

Proposed signaling pathway for this compound.

This guide serves as a foundational resource for researchers. Further experimental validation is necessary to fully elucidate the synthetic and biological properties of this compound.

N-(2-Hydroxyethyl)acetamide: A Technical Overview of its Physicochemical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of N-(2-Hydroxyethyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development and cosmetic science. This document outlines its melting and boiling points, details the experimental protocols for these measurements, and presents a workflow for its safety assessment as a cosmetic ingredient.

Physicochemical Data of this compound

This compound, also known as N-acetylethanolamine, is a hygroscopic solid or viscous liquid at room temperature, depending on its purity and the surrounding conditions. The variability in its reported melting point suggests the potential for different polymorphic forms or the significant influence of impurities.

| Physical Property | Value | Conditions |

| Melting Point | 15.8 °C | - |

| 63-65 °C | - | |

| 65 °C | - | |

| Boiling Point | 135-137 °C | at 3 mmHg |

| 151-155 °C | at 5 mmHg[1][2] | |

| 166-167 °C | at 8 Torr | |

| 291 °C | at atmospheric pressure (estimated)[3] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the characterization and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into a dense column at the sealed end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range. A narrow melting range is indicative of a pure compound.[4]

Boiling Point Determination: Distillation Method

For determining the boiling point at atmospheric or reduced pressure, the distillation method is commonly employed.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Vacuum source (for reduced pressure measurements)

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled with the this compound sample in the distillation flask. The thermometer is positioned so that the top of its bulb is level with the side arm of the distillation flask leading to the condenser.

-

Heating: The liquid is heated to its boiling point. For reduced pressure measurements, the system is evacuated to the desired pressure before heating.

-

Equilibrium: The heating rate is adjusted to maintain a steady rate of distillation, allowing for thermal equilibrium between the liquid and vapor phases.

-

Temperature Reading: The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the vapor continuously bathes the thermometer bulb, is recorded as the boiling point at the given pressure.

Safety Assessment Workflow for a Cosmetic Ingredient

Given its use in cosmetic formulations, a thorough safety assessment of this compound is imperative. The following workflow illustrates the key stages in evaluating the safety of a cosmetic ingredient.

Caption: Workflow for the safety assessment of a cosmetic ingredient.

References

An In-depth Technical Guide to the Solubility of N-(2-Hydroxyethyl)acetamide in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)acetamide (also known as Acetamide MEA), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for its determination. This includes a summary of known qualitative solubility, a comprehensive table for recording experimental data, and detailed experimental protocols for accurate measurement.

Introduction to this compound

This compound (CAS No. 142-26-7) is a hygroscopic organic compound with a molecular formula of C4H9NO2. Its structure, featuring both a hydroxyl (-OH) and an amide (-CONH-) group, suggests a propensity for forming hydrogen bonds, which significantly influences its solubility profile. Understanding its solubility in different solvents is critical for its application in synthesis, purification, formulation, and as a humectant in various products.

Solubility Profile

The molecular structure of this compound allows for interactions with a range of solvents. The presence of the polar hydroxyl and amide moieties indicates a strong affinity for polar solvents.

Qualitative Solubility Summary:

Based on available data, the solubility of this compound can be qualitatively summarized as follows:

-

Very Soluble: Water[1]

-

Slightly Soluble: Methanol[2]

-

Sparingly/Slightly Soluble: Benzene, Ligroin, Chloroform[1][2]

-

Slightly Soluble: Petroleum Ether

An estimated water solubility is reported as 1,000,000 mg/L at 25°C, which suggests it is miscible with water in all proportions.[2][3]

Quantitative Solubility Data

As of the compilation of this guide, specific, experimentally determined quantitative solubility data for this compound across a range of solvents and temperatures is not extensively documented in scientific literature. The following table is provided for researchers to populate with empirically determined values, which will be invaluable for future formulation and development work.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | 25 | e.g., Gravimetric | ||

| Ethanol | 25 | e.g., HPLC | ||

| Methanol | 25 | e.g., HPLC | ||

| Acetone | 25 | e.g., HPLC | ||

| Isopropanol | 25 | e.g., HPLC | ||

| Ethyl Acetate | 25 | e.g., HPLC | ||

| Dichloromethane | 25 | e.g., HPLC | ||

| Toluene | 25 | e.g., HPLC | ||

| Hexane | 25 | e.g., HPLC |

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible quantitative solubility data, the following established methodologies are recommended.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining the thermodynamic equilibrium solubility of a compound.[4]

Materials:

-

This compound (pure solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume or mass of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to allow the system to reach equilibrium. This typically requires 24 to 72 hours.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle. It is advisable to let the vials stand at the experimental temperature for at least 24 hours.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method as described below.

Quantitative Analysis Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the concentration of a solute in a saturated solution. A pre-existing HPLC method for this compound is available.[5]

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Reverse-phase HPLC column (e.g., Newcrom R1)[5]

-

Mobile phase: Acetonitrile and water (with phosphoric acid or formic acid for MS compatibility)[5]

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or a suitable diluent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

4.2.2. Gravimetric Analysis

This method is straightforward but may be less precise than instrumental methods. It is most suitable for non-volatile solutes and when the solubility is relatively high.

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the filtered saturated solution to the pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause decomposition of the solute).

-

Once the solvent is completely evaporated, re-weigh the dish containing the solid residue.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the empty dish.

-

Calculate the solubility in the desired units (e.g., g/100 mL).

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to diagram. However, a decision tree for selecting the appropriate analytical method can be visualized.

References

The Pharmacological Potential of N-(2-Hydroxyethyl)acetamide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)acetamide and its analogs represent a class of chemical compounds with a growing body of evidence supporting their diverse biological activities. The inherent structural features of the N-(2-hydroxyethyl)amide moiety contribute to a range of pharmacological effects, making these compounds promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the potential biological activities of this compound analogs, focusing on their anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Anticonvulsant Activity

Several this compound analogs have demonstrated significant anticonvulsant properties in preclinical studies. The primary screening method for this activity is the Maximal Electroshock (MES) test, which is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.

Quantitative Data for Anticonvulsant Activity

The anticonvulsant efficacy of various this compound analogs has been quantified through the determination of their median effective dose (ED₅₀), median toxic dose (TD₅₀), and the resulting protective index (PI = TD₅₀/ED₅₀). A higher PI value indicates a more favorable safety profile.

| Compound | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

| N-(2-hydroxyethyl)decanamide | MES (mice) | 22.0 | 599.8 | 27.5 | [1][2] |

| N-(2-hydroxyethyl)palmitamide | MES (mice) | 23.3 | >1000 | >42.9 | [1][2] |

| N-(2-hydroxyethyl)stearamide | MES (mice) | 20.5 | >1000 | >48.8 | [1][2] |

| N-(2-hydroxyethyl) cinnamamide | MES (mice) | 17.7 | 154.9 | 8.8 | [3] |

| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | MES (mice) | 17.0 | 211.1 | 12.4 |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical assay to evaluate the anticonvulsant activity of test compounds.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Animals: Male Kunming mice (18-22 g) are commonly used.

Apparatus: An electroshock apparatus capable of delivering a constant current stimulus. Corneal electrodes are used for stimulus delivery.

Procedure:

-

Compound Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered to the animals, typically via the intraperitoneal (i.p.) route. A control group receives the vehicle alone.

-

Stimulation: At the time of predicted peak effect of the compound (e.g., 30-60 minutes post-administration), an electrical stimulus is delivered through the corneal electrodes. For mice, a common stimulus parameter is 50 mA for 0.2 seconds.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The ED₅₀ value is determined using statistical methods such as probit analysis.

Mechanism of Action: Inhibition of GABA Transaminase (GABA-T)

The anticonvulsant activity of some N-(2-hydroxyethyl)amide derivatives is believed to be mediated, at least in part, through the inhibition of γ-aminobutyric acid transaminase (GABA-T). This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-T leads to increased levels of GABA in the brain, enhancing inhibitory neurotransmission and thereby suppressing seizure activity.

References

- 1. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnu.ac.bd [jnu.ac.bd]

- 3. Investigating the antimicrobial activity, cytotoxicity, and action mechanism of acylated and amidated derivatives of AurH1 antifungal peptide - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Hydroxyethyl)acetamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)acetamide, also known as acetylaminoethanol, is a bifunctional organic molecule that serves as a valuable and versatile building block in organic synthesis. Its structure, incorporating both a secondary amide and a primary alcohol, allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of various heterocyclic compounds, polymers, and other functionalized molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

This compound is a water-soluble, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 142-26-7 | [1] |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Melting Point | 46-49 °C | |

| Boiling Point | 156-160 °C (5 mmHg) | |

| Density | 1.11 g/cm³ | [2] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water and ethanol |

Synthesis of this compound

This compound can be readily synthesized through the N-acetylation of ethanolamine (B43304). Common acetylating agents include acetic acid, acetic anhydride, and ethyl acetate (B1210297). The direct acylation with acetic acid via reflux is a common and straightforward method.

Experimental Protocol: Synthesis from Ethanolamine and Acetic Acid

Reaction Scheme:

Materials:

-

Ethanolamine

-

Glacial Acetic Acid

-

Toluene (B28343) (for azeotropic removal of water, optional)

-

Sodium hydroxide (B78521) (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine ethanolamine (1.0 equivalent) and glacial acetic acid (1.1 equivalents).

-

If using an azeotropic solvent, add toluene to the flask.

-

Heat the reaction mixture to reflux and continue heating for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If toluene was used, remove it under reduced pressure.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield pure this compound.

Expected Yield: 80-90%

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.5-7.0 (br s, 1H, NH), 3.71 (t, J=5.2 Hz, 2H, CH₂OH), 3.39 (q, J=5.2 Hz, 2H, NHCH₂), 2.04 (s, 3H, COCH₃), 2.8-3.2 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 171.5, 61.8, 42.5, 23.2.[3]

Logical Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Key Reactions of this compound as a Building Block

The bifunctional nature of this compound allows for selective reactions at either the hydroxyl or the amide group, making it a versatile precursor for a variety of more complex molecules.

Dehydrative Cyclization to 2-Oxazolines

One of the most important applications of this compound is its use in the synthesis of 2-oxazolines. These heterocyclic compounds are valuable intermediates in organic synthesis, serving as protecting groups for carboxylic acids, chiral ligands in asymmetric catalysis, and monomers for ring-opening polymerization.[4]

A convenient one-pot synthesis of 2-methyl-2-oxazoline (B73545) involves the thermolysis of the boron ester of this compound.[4]

Table 2: Synthesis of 2-Methyl-2-Oxazoline from this compound

| Reactants | Reagents | Conditions | Yield | Reference |

| This compound, Boric Acid, CaO | - | Thermolysis at 240-260 °C | 85% | [4] |

Experimental Protocol: One-Pot Synthesis of 2-Methyl-2-Oxazoline[4]

Reaction Scheme:

Materials:

-

This compound

-

Boric acid (H₃BO₃)

-

Calcium oxide (CaO)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (3.0 equivalents) and boric acid (1.0 equivalent) in toluene.

-

Heat the mixture to reflux to form the boron ester, continuously removing the water formed via the Dean-Stark trap (approximately 3-4 hours).

-

After the formation of the boron ester is complete (as indicated by the cessation of water collection), add calcium oxide (CaO) as an acid scavenger.

-

Increase the temperature to 240-260 °C to effect the thermolysis of the boron ester and the formation of the oxazoline.

-

The 2-methyl-2-oxazoline product can be isolated by distillation from the reaction mixture.

-

Purify the collected distillate by redistillation.

Characterization Data for 2-Methyl-2-Oxazoline: [4]

-

¹H NMR (CDCl₃, 400 MHz): δ 4.21 (t, J=9.6 Hz, 2H, OCH₂), 3.79 (t, J=9.6 Hz, 2H, NCH₂), 1.96 (s, 3H, CH₃).

Experimental Workflow for 2-Oxazoline Synthesis

Caption: Workflow for the one-pot synthesis of 2-methyl-2-oxazoline.

Esterification of the Hydroxyl Group

The primary hydroxyl group of this compound can undergo esterification with various carboxylic acids or their derivatives to introduce new functionalities. This reaction is typically catalyzed by an acid.

Experimental Protocol: General Esterification Procedure

Reaction Scheme:

Materials:

-

This compound

-

Carboxylic acid (e.g., acrylic acid, methacrylic acid)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Solvent (e.g., toluene)

-

Polymerization inhibitor (if using unsaturated carboxylic acids)

-

Sodium bicarbonate solution (for workup)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in a suitable solvent like toluene.

-

If applicable, add a polymerization inhibitor (e.g., hydroquinone).

-

Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid).

-

Heat the mixture to reflux and remove the water azeotropically.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Development and Materials Science

While direct incorporation of this compound into blockbuster drugs is not widely documented, its derivatives, particularly oxazolines, are prevalent in medicinal chemistry and drug delivery. The ability to introduce the this compound moiety provides a handle for further functionalization, improving solubility and pharmacokinetic properties of drug candidates.

In materials science, this compound and its derivatives are used in the synthesis of polymers. For instance, esterification with acrylic or methacrylic acid yields monomers that can be polymerized to produce hydrogels and other biocompatible materials.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to important classes of compounds such as 2-oxazolines and functionalized esters. The experimental protocols and data presented in this guide demonstrate its utility and provide a solid foundation for its application in the research and development of new pharmaceuticals, agrochemicals, and advanced materials. The straightforward synthesis of this compound, coupled with its diverse reactivity, ensures its continued importance as a fundamental tool for synthetic chemists.

References

Spectroscopic Profile of N-(2-Hydroxyethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Hydroxyethyl)acetamide (CAS No. 142-26-7), a chemical intermediate with applications in various industrial and research fields. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols. This information is crucial for the verification of its chemical structure and purity.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₉NO₂

-

Molecular Weight: 103.12 g/mol

-

Synonyms: Acetylcolamine, N-Acetylethanolamine, 2-Acetamidoethanol

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.49 | Broad Singlet | 1H | Amide (N-H) |

| ~4.98 | Singlet | 1H | Hydroxyl (O-H) |

| ~3.66 | Triplet | 2H | Methylene (-CH₂-OH) |

| ~3.35 | Triplet | 2H | Methylene (-NH-CH₂-) |

| ~1.99 | Singlet | 3H | Methyl (CH₃-C=O) |

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172.8 | Carbonyl (C=O) |

| ~61.9 | Methylene (-CH₂-OH) |

| ~42.3 | Methylene (-NH-CH₂-) |

| ~22.8 | Methyl (CH₃-C=O) |

Note: Specific experimental data for the ¹³C NMR spectrum is limited in publicly available resources. The presented data is a representative spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (alcohol) and N-H stretch (amide) |

| ~2940 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (amide I) |

| ~1560 | Strong | N-H bend (amide II) |

| ~1060 | Strong | C-O stretch (primary alcohol) |

Data interpretation based on typical IR absorption frequencies. A scan of the original hardcopy spectrum is available on the NIST WebBook.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available on the NIST WebBook.[2][3]

| m/z | Relative Intensity (%) | Assignment |

| 103 | ~5 | [M]⁺ (Molecular ion) |

| 72 | ~10 | [M - CH₂OH]⁺ |

| 60 | ~100 | [CH₃CONH₂]⁺ or rearrangement product |

| 44 | ~85 | [CH₂=NH-CH₂]⁺ |

| 43 | ~70 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz, 400 MHz, or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample like this compound, the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample holder or ATR crystal is recorded. The spectrum of the sample is then acquired over a typical range of 4000 to 400 cm⁻¹. The instrument's software automatically subtracts the background from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: A small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualizations

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of N-(2-Hydroxyethyl)acetamide

This document provides a detailed methodology for the analysis of N-(2-Hydroxyethyl)acetamide using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a chemical compound of interest in various research and industrial applications. Accurate and reliable analytical methods are essential for its quantification and purity assessment. Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and analysis of polar organic compounds like this compound. This method offers excellent resolution, sensitivity, and reproducibility.

The principle of this method is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 or a specialized polar-modified column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention and separation of this compound from potential impurities can be optimized.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade, 18.2 MΩ·cm)

-

Phosphoric acid (analytical grade) or Formic acid (for MS-compatible methods)

-

Methanol (B129727) (HPLC grade, for sample and standard preparation)

-

0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation

-

An HPLC system equipped with a pump (binary or quaternary), an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Sonicator for degassing the mobile phase

Chromatographic Conditions

A reverse-phase HPLC method is suitable for the analysis of this compound.[1] The following conditions are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

| Parameter | Condition |

| HPLC Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 40:60, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase (Acetonitrile:Water with 0.1% Phosphoric Acid, 40:60 v/v), carefully add 1 mL of phosphoric acid to 600 mL of HPLC-grade water and mix well. Add 400 mL of acetonitrile and mix thoroughly. Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use.

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and make up the volume to the mark.

Working Standard Solutions: Prepare a series of calibration standards at concentrations such as 5, 10, 25, 50, and 100 µg/mL by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation: Accurately weigh a sample containing this compound. Dissolve and dilute the sample in the mobile phase to achieve a final concentration that falls within the calibration range. Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation

The performance of the HPLC method should be evaluated by constructing a calibration curve from the working standard solutions. The following table summarizes representative quantitative data for a structurally similar compound, N-(2-hydroxyethyl)-2-phenylacetamide, which can be used as a reference for method validation.[2]

| Analysis Parameter | Representative Value |

| Retention Time (min) | ~ 4.5 |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |